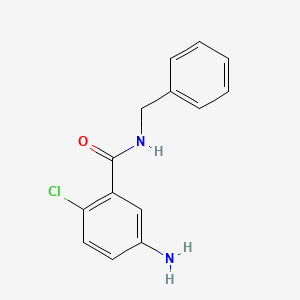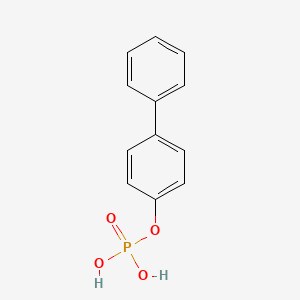
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system. The presence of fluorine, phenoxyethyl, and ureido groups in the molecule suggests that it may have unique chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the phenoxyethyl group: This can be done through etherification reactions.
Formation of the ureido group: This step may involve the reaction of isocyanates with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide may have various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of related compounds.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and ureido groups suggests that it may bind to active sites or allosteric sites, modulating the activity of the target protein. The phenoxyethyl group may enhance its lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
- N-(4-bromophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
- N-(4-methylphenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
Uniqueness
The unique combination of the fluorophenyl, phenoxyethyl, and ureido groups in N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide may confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c23-18-6-8-19(9-7-18)26-22(29)27-13-10-17(11-14-27)16-25-21(28)24-12-15-30-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,26,29)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBIZCATEAXZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2516575.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2516578.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide](/img/structure/B2516580.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)
![8-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)quinoline](/img/structure/B2516583.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2516588.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)
